2,2-Di-sec-butoxyacetophenone
Description
Properties
CAS No. |
68109-57-9 |
|---|---|
Molecular Formula |
C16H24O3 |
Molecular Weight |
264.36 g/mol |
IUPAC Name |
2,2-di(butan-2-yloxy)-1-phenylethanone |
InChI |
InChI=1S/C16H24O3/c1-5-12(3)18-16(19-13(4)6-2)15(17)14-10-8-7-9-11-14/h7-13,16H,5-6H2,1-4H3 |
InChI Key |
OHQSQCACEXDHAJ-UHFFFAOYSA-N |
SMILES |
CCC(C)OC(C(=O)C1=CC=CC=C1)OC(C)CC |
Canonical SMILES |
CCC(C)OC(C(=O)C1=CC=CC=C1)OC(C)CC |
Other CAS No. |
68109-57-9 |
Synonyms |
2,2-DBAP 2,2-di-sec-butoxyacetophenone |
Origin of Product |
United States |
Scientific Research Applications
Photoinitiator in Polymerization
Overview
DBAP is primarily recognized for its function as a photoinitiator in UV-curable coatings and adhesives. Photoinitiators are substances that generate free radicals upon exposure to light, initiating the polymerization process.
Applications
- UV-Curable Coatings : DBAP is used in formulations for UV-cured coatings due to its efficiency in generating radicals that facilitate the curing process. Its effectiveness is comparable to other common photoinitiators like benzoin and 2-hydroxy-2-methyl-1-phenylpropan-1-one .
- Protective Coatings : It is incorporated into protective coatings for metal surfaces, enhancing durability and resistance to environmental factors. The incorporation of DBAP allows for better surface curing by scavenging oxygen, which can inhibit polymerization .
Biological Research
Toxicological Studies
Research has indicated that DBAP exhibits weak tumorigenic activity based on dermal oncogenicity bioassays conducted on mice. In these studies, mice treated with undiluted DBAP developed squamous-cell papillomas, suggesting a potential risk associated with prolonged skin exposure .
Health Impact Investigations
Further toxicological evaluations have raised concerns regarding the safety of DBAP when used in consumer products. The findings highlight the importance of assessing the long-term effects of exposure to this compound on human health .
Case Studies and Research Findings
Industrial Applications
DBAP's role extends into industrial applications where it serves as a reactive diluent in epoxy resin systems. It is typically included at concentrations of 10-15% within final resin formulations, contributing to the overall performance characteristics of the resins .
Comparison with Similar Compounds
Substituent Effects
- Lipophilicity : Sec-butoxy substituents increase logP (estimated ~3.5–4.0) compared to dichloro (logP ~2.48) or ethoxy analogs, enhancing membrane permeability but reducing aqueous solubility .
- Electronic Effects : Alkoxy groups (e.g., ethoxy, sec-butoxy) donate electron density via resonance, activating the aromatic ring toward electrophilic substitution, whereas chloro groups (electron-withdrawing) deactivate it .
Q & A
Basic Question: What safety protocols should be followed when handling 2,2-Di-sec-butoxyacetophenone in laboratory settings?
Methodological Answer:
While this compound is not classified as hazardous under GHS standards , researchers must adhere to general laboratory safety practices. Key protocols include:
- Personal Protective Equipment (PPE): Wear gloves, protective eyewear, and lab coats to avoid skin/eye contact.
- Ventilation: Use fume hoods during synthesis or handling to minimize inhalation risks.
- Waste Disposal: Segregate chemical waste and collaborate with certified waste management services for environmentally safe disposal .
- Avoid Cross-Contamination: Clean equipment thoroughly after use, especially if repurposed for food-related studies .
Basic Question: What are the recommended techniques for characterizing the purity of this compound?
Methodological Answer:
Purity assessment requires a combination of analytical methods:
- Chromatography: Use HPLC or GC-MS to separate and quantify impurities. Compare retention times with certified standards.
- Spectroscopy: Analyze NMR (¹H and ¹³C) and FT-IR spectra to confirm structural integrity and detect functional groups. Cross-reference with published data for analogous acetophenone derivatives .
- Melting Point Analysis: Determine the melting range to assess crystallinity and purity deviations.
Advanced Question: How can researchers optimize the synthesis of this compound to improve yield and selectivity?
Methodological Answer:
Optimization involves systematic parameter variation:
- Solvent Selection: Test polar aprotic solvents (e.g., DMF or THF) to enhance reaction kinetics.
- Catalyst Screening: Evaluate Lewis acids (e.g., AlCl₃) or base catalysts (e.g., K₂CO₃) for etherification efficiency.
- Temperature Control: Use a reflux condenser under inert atmospheres to stabilize intermediates and reduce side reactions.
- Reaction Monitoring: Employ TLC or in-situ FT-IR to track progress and terminate reactions at peak yield .
Advanced Question: How should researchers address contradictions in the reported stability of this compound under varying pH conditions?
Methodological Answer:
Contradictions may arise from experimental design differences. To resolve:
- Controlled Replication: Reproduce studies using standardized buffers (pH 3–11) and monitor degradation via UV-Vis spectroscopy.
- Structural Analysis: Perform LC-MS to identify decomposition products (e.g., hydrolysis to acetophenone or sec-butanol derivatives).
- Environmental Factors: Account for light exposure, temperature, and ionic strength, which influence stability .
Advanced Question: What computational strategies are effective for modeling the reactivity of this compound in photochemical applications?
Methodological Answer:
Computational modeling can predict reactivity pathways:
- Density Functional Theory (DFT): Calculate HOMO-LUMO gaps to estimate photoactivity and electron-transfer potential.
- Molecular Dynamics (MD): Simulate solvent interactions and steric effects of sec-butoxy groups on reaction kinetics.
- Comparative Studies: Benchmark results against experimental UV-Vis and fluorescence data for validation .
Advanced Question: How can researchers design experiments to evaluate the environmental impact of this compound?
Methodological Answer:
Environmental assessments require multidisciplinary approaches:
- Ecotoxicology: Conduct acute toxicity assays using Daphnia magna or algae to determine EC₅₀ values.
- Biodegradation Studies: Incubate the compound with soil or activated sludge, monitoring degradation via GC-MS.
- Adsorption Analysis: Measure soil-water partition coefficients (Kd) to assess mobility in ecosystems .
Basic Question: What are the critical parameters for storing this compound to ensure long-term stability?
Methodological Answer:
- Temperature: Store at 2–8°C in amber glass vials to prevent thermal degradation and photolysis.
- Humidity Control: Use desiccants or vacuum-sealed containers to avoid hydrolysis.
- Inert Atmosphere: Purge storage vessels with argon or nitrogen to minimize oxidative degradation .
Advanced Question: What strategies are recommended for analyzing byproducts formed during the synthesis of this compound?
Methodological Answer:
Byproduct identification requires:
- High-Resolution Mass Spectrometry (HRMS): Detect trace impurities and assign molecular formulas.
- Isolation Techniques: Use preparative chromatography to isolate byproducts for NMR and X-ray crystallography.
- Mechanistic Probes: Introduce isotopic labeling (e.g., ¹⁸O) to trace reaction pathways and identify intermediates .
Advanced Question: How can researchers reconcile discrepancies in reported solubility data for this compound across solvents?
Methodological Answer:
Discrepancies often stem from solvent purity or measurement techniques. Mitigation strategies include:
- Standardized Protocols: Use USP-grade solvents and equilibrate samples at 25°C for 24 hours.
- Gravimetric Validation: Compare saturation concentrations via evaporation and residual weight analysis.
- Computational Solubility Parameters: Apply Hansen solubility parameters to predict solvent compatibility .
Advanced Question: What experimental frameworks are suitable for studying the catalytic applications of this compound in asymmetric synthesis?
Methodological Answer:
- Chiral Ligand Design: Functionalize the acetophenone core with chiral auxiliaries (e.g., BINOL derivatives) and test enantioselectivity in model reactions (e.g., aldol condensation).
- Kinetic Resolution: Monitor reaction rates and enantiomeric excess (ee) using chiral HPLC.
- In-Situ Spectroscopy: Employ circular dichroism (CD) to correlate ligand configuration with catalytic activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
